N-Benzyl-L-proline ethyl ester

Enantiomeric purity Specific optical rotation Chiral building block

N-Benzyl-L-proline ethyl ester (CAS 955-40-8), also known as (S)-ethyl 1-benzylpyrrolidine-2-carboxylate, is a chiral, non-natural amino acid ester derived from L-proline. It serves primarily as a key intermediate and chiral auxiliary in asymmetric synthesis, enabling the construction of enantiomerically pure compounds.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 955-40-8
Cat. No. B1348635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-L-proline ethyl ester
CAS955-40-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCN1CC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1
InChIKeyFLASAKCDOWUBQX-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-L-proline Ethyl Ester (CAS 955-40-8): A Versatile L-Proline-Derived Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry


N-Benzyl-L-proline ethyl ester (CAS 955-40-8), also known as (S)-ethyl 1-benzylpyrrolidine-2-carboxylate, is a chiral, non-natural amino acid ester derived from L-proline. It serves primarily as a key intermediate and chiral auxiliary in asymmetric synthesis, enabling the construction of enantiomerically pure compounds . The compound is characterized by a pyrrolidine ring bearing an N-benzyl protecting group and an ethyl ester moiety, which collectively modulate its reactivity, steric demand, and physical properties relative to other proline derivatives .

N-Benzyl-L-proline Ethyl Ester (CAS 955-40-8) Cannot Be Substituted by Unprotected Proline or Simple Alkyl Esters in Chiral Auxiliary and Catalytic Applications


Direct substitution of N-benzyl-L-proline ethyl ester with L-proline, L-proline methyl ester, or even the N-benzyl-L-proline free acid leads to divergent reactivity, stereoselectivity, and product profiles. The benzyl group is essential for achieving high diastereoselectivity in reactions such as N-benzyl substitution [1], and the ethyl ester provides a specific balance of steric bulk and electrophilicity that influences both reaction yields and the stability of intermediates [2]. Using the free acid instead of the ester fundamentally alters the compound's role from a nucleophilic building block to a zwitterionic entity, often rendering it unsuitable for the same synthetic transformations.

Quantitative Differentiation of N-Benzyl-L-proline Ethyl Ester (CAS 955-40-8) vs. Closest Analogs: A Procurement-Focused Evidence Guide


Enantiomeric Purity and Optical Rotation: Guaranteeing Stereochemical Integrity for Asymmetric Synthesis

Commercial N-benzyl-L-proline ethyl ester is supplied with a minimum purity of 97.0% (sum of enantiomers, GC) and a specific optical rotation [α]20/D of −62±2° (neat) . This high enantiomeric purity is critical for asymmetric synthesis applications. In contrast, the free acid N-benzyl-L-proline (CAS 31795-93-4) exhibits a specific rotation of −29±2° (c=1 in EtOH) . The D-enantiomer, N-benzyl-D-proline ethyl ester (CAS 172478-10-3), has a reported density of 1.046 g/mL at 25°C [1], underscoring the need for rigorous stereochemical specification to avoid procurement of the incorrect antipode.

Enantiomeric purity Specific optical rotation Chiral building block Quality control

Physical State Differentiation: Liquid Ester Enables Simplified Handling vs. Solid Free Acid

N-Benzyl-L-proline ethyl ester is a liquid at room temperature, with a density of 1.048 g/mL at 25 °C . In contrast, the corresponding free acid N-benzyl-L-proline is a white powder with a melting point of 168–171°C or 194–198°C [1]. The liquid state of the ethyl ester facilitates precise volumetric dispensing and is advantageous for automated parallel synthesis or continuous flow chemistry workflows, eliminating the need for pre-dissolution steps required for solid analogs.

Physical form Handling Liquid reagent Automated synthesis

Superior Diastereoselectivity in N-Benzyl Substitution Reactions Compared to Other Proline-Derived Auxiliaries

In diastereoselective lithiation-substitution sequences, an L-proline-derived chiral auxiliary incorporating the N-benzyl-L-proline ethyl ester framework directs N-benzyl substitution with diastereomeric ratios (dr) up to 10:1 [1]. This level of stereocontrol is not achievable with simpler proline esters lacking the benzyl group or with the free amino acid, where no comparable directing effect is observed. The bicyclic nature of the auxiliary, derived from this ester, contributes to the high stereodifferentiation.

Diastereoselectivity Chiral auxiliary Lithiation N-Benzyl substitution

Quantitative Conversion to (S)-Proline Hydrazides: A Key Step in Catalyst and Ligand Synthesis

Ethyl (S)-N-benzylprolinate reacts cleanly with hydrazine hydrate to afford (S)-N-benzyl proline hydrazide in high yield [1]. This transformation is a critical step in the preparation of proline hydrazide-based organocatalysts. In contrast, the direct use of N-benzyl-L-proline would require a less efficient coupling step, while L-proline ethyl ester (lacking the N-benzyl group) leads to a different hydrazide with distinct reactivity and selectivity profiles [1].

Synthetic intermediate Hydrazide formation Reaction yield Proline hydrazide

Optimal Research and Industrial Applications for N-Benzyl-L-proline Ethyl Ester (CAS 955-40-8) Based on Quantitative Evidence


Precursor for the Synthesis of Enantioselective Proline Hydrazide Organocatalysts

N-Benzyl-L-proline ethyl ester is the preferred starting material for the preparation of N-benzyl-protected (S)-proline hydrazides, which are key intermediates in the development of highly enantioselective organocatalysts for aldol, Mannich, and Michael addition reactions [1]. Its ethyl ester functionality allows for direct, high-yielding hydrazinolysis, providing a streamlined route to catalysts that achieve >99:1 dr and >99% ee in asymmetric transformations [1].

Chiral Auxiliary for Diastereoselective N-Benzyl Substitution and Planar Chiral Ferrocene Ligand Synthesis

Researchers seeking to install N-benzyl groups with high diastereocontrol or synthesize planar chiral ferrocene ligands can utilize this compound as the foundation for a bicyclic L-proline-derived chiral auxiliary [1]. The documented dr of up to 10:1 in lithiation-substitution sequences [1] makes it a valuable tool for constructing complex, stereochemically defined molecules for transition metal catalysis.

Key Building Block for HDAC Inhibitor Development and Other Bioactive Sulfonamides

L-Proline benzyl ester hydrochloride (readily prepared from N-benzyl-L-proline ethyl ester via saponification) is a crucial intermediate in the synthesis of sulfonamide-based histone deacetylase (HDAC) inhibitors [1]. While the ethyl ester itself is not the final bioactive molecule, its procurement enables access to a well-validated class of anticancer agents, with derivatives exhibiting in vitro IC50 values as low as 2.8 µM [1].

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